molecular formula C21H14BrNO3S B2808882 (Z)-4-bromo-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline CAS No. 902557-37-3

(Z)-4-bromo-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

Cat. No. B2808882
CAS RN: 902557-37-3
M. Wt: 440.31
InChI Key: SOFKPLGJMCAQCM-LNVKXUELSA-N
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Description

Anilines are a class of organic compounds that consist of a phenyl group attached to an amino group . They are widely used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals . Phenylsulfonyl compounds, on the other hand, are organic compounds containing a phenyl group bonded to a sulfonyl group . They have been proven as valuable synthons for the synthesis of a wide variety of biologically active heterocyclic systems .


Synthesis Analysis

The synthesis of anilines and phenylsulfonyl compounds has been extensively studied. For instance, 2-(Phenylsulfonyl)aniline can be synthesized by reacting 2-(chloromethyl)pyridine hydrochloride with sodium benzenesulfinate in refluxing ethanol . The reaction of 2-[(phenylsulfonyl)methyl]pyridine with aqueous sodium hydroxide solution ultimately led to N-methyl-2-(phenylsulfonyl) aniline .


Molecular Structure Analysis

The molecular structure of anilines and phenylsulfonyl compounds can be analyzed using various spectroscopic techniques. For example, the identity of 2-[(phenylsulfonyl)methyl]pyridine was confirmed by elemental analysis, the mass spectrum with a molecular ion peak with m/z 233 ([M]+, 50%), and 1H NMR spectrum which revealed a singlet signal at 5.00 ppm due to CH2 protons .


Chemical Reactions Analysis

Anilines undergo a variety of chemical reactions. For example, they can be oxidized to form quinoneimines, which can react with sodium benzenesulfinate to produce N-[4-hydroxy-5-(phenylsulfonyl)phenyl]benzenesulfonamide .


Physical And Chemical Properties Analysis

Anilines have a variety of physical and chemical properties. For example, they are generally considered to be weak bases compared to aliphatic amines . The basicity of anilines can be affected by the nature and position of substituents in the phenyl ring .

Scientific Research Applications

  • Antimicrobial Applications : Compounds like (Z)-4-bromo-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline have been synthesized and evaluated for their antimicrobial properties. For example, Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl moiety, exhibiting promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

  • Synthesis of Complex Molecules : This compound has been used as an intermediate in the synthesis of more complex molecules. Richey and Yu (2009) described an efficient synthesis of a selective nuclear hormone receptor modulator using a similar compound (Richey & Yu, 2009).

  • Polymerization Reactions : The compound has been involved in studies of polymerization reactions. Attandoh et al. (2014) researched the structural, mechanistic, and kinetic aspects of polymerization reactions of ϵ‐caprolactone using related complexes (Attandoh et al., 2014).

  • Synthesis of Chromene Derivatives : There is research on synthesizing chromene derivatives using related compounds. Kumar et al. (2015) conducted a study on the cesium carbonate-mediated reaction of salicylaldehydes and 2-bromoallyl sulfones for synthesizing 3-sulfonylchromene derivatives (Kumar et al., 2015).

  • Photochromic and Acetate Sensing Properties : The compound's derivatives have been studied for their photochromic properties and selective sensing abilities. Rao and Desai (2014) evaluated 3-acylcoumarins derived from a similar compound for their fluorescence emission and acetate ion sensing properties (Rao & Desai, 2014).

  • Crystal Structure Analysis : The crystal structure of related compounds has been analyzed to understand molecular interactions. Ojala et al. (2001) examined the crystal structures of similar compounds to understand molecule chaining and interactions (Ojala et al., 2001).

Mechanism of Action

The mechanism of action of anilines and phenylsulfonyl compounds in chemical reactions often involves the activation of certain groups by electron-withdrawing substituents. For instance, the activation of 2-CH2 group by the electron-withdrawing phenylsulfonyl substituent in the salt 4a would facilitate the formation of the intermediate A, a key step in the reaction that occurs in the presence of NaOH .

Safety and Hazards

Aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

Future Directions

Research on anilines and phenylsulfonyl compounds is ongoing, with potential applications in various fields such as the development of sensors, support catalysts, water purifications, energy and biomedicals . Future research may focus on developing new synthesis methods, studying new reactions, and exploring new applications .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-bromophenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFKPLGJMCAQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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